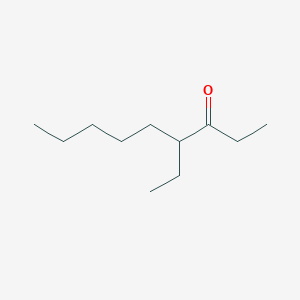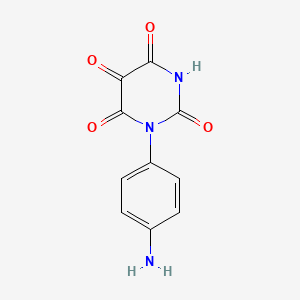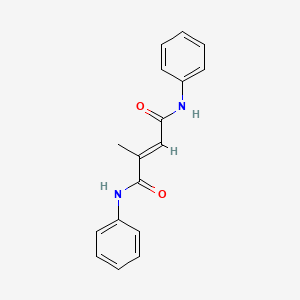
Mesaconanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mesaconanilide is an organic compound with the chemical formula C10H11NO. It is a derivative of aniline and is known for its applications in various chemical processes and research fields. The compound is characterized by its aromatic ring structure, which contributes to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Mesaconanilide can be synthesized through several methods. One common approach involves the reaction of mesaconic acid with aniline under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the amide bond.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: Mesaconanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine or other reduced forms.
Substitution: The aromatic ring of this compound allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are used under specific conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.
Aplicaciones Científicas De Investigación
Mesaconanilide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of this compound and its derivatives in treating various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of mesaconanilide involves its interaction with specific molecular targets and pathways. The aromatic ring structure allows it to participate in various chemical reactions, influencing biological processes. The exact molecular targets and pathways depend on the specific application and the derivatives being studied.
Comparación Con Compuestos Similares
Mesaconanilide can be compared with other similar compounds, such as:
Aniline: Both compounds share the aromatic amine structure, but this compound has additional functional groups that enhance its reactivity.
Acetanilide: Similar in structure, but this compound has a mesaconic acid moiety, making it more versatile in chemical reactions.
Benzanilide: Another related compound, but this compound’s unique structure provides different reactivity and applications.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
6317-74-4 |
|---|---|
Fórmula molecular |
C17H16N2O2 |
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
(E)-2-methyl-N,N'-diphenylbut-2-enediamide |
InChI |
InChI=1S/C17H16N2O2/c1-13(17(21)19-15-10-6-3-7-11-15)12-16(20)18-14-8-4-2-5-9-14/h2-12H,1H3,(H,18,20)(H,19,21)/b13-12+ |
Clave InChI |
NEPXZCHAXZPTTC-OUKQBFOZSA-N |
SMILES isomérico |
C/C(=C\C(=O)NC1=CC=CC=C1)/C(=O)NC2=CC=CC=C2 |
SMILES canónico |
CC(=CC(=O)NC1=CC=CC=C1)C(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


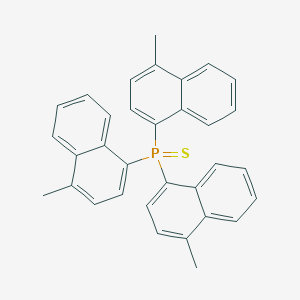
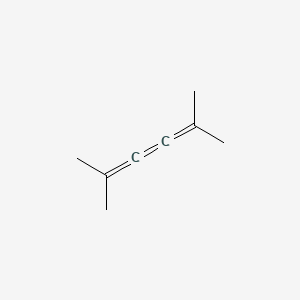

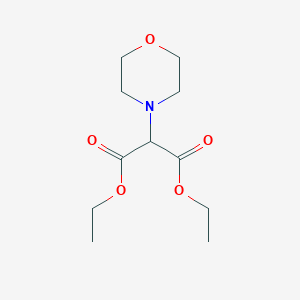
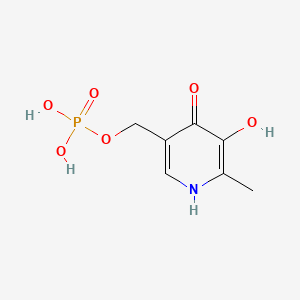
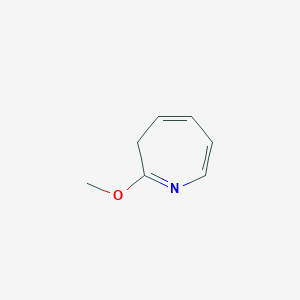

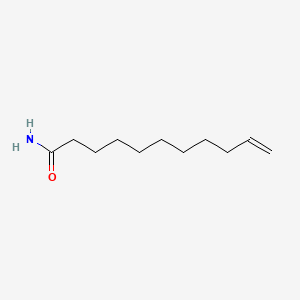
![3-Methyl-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14740293.png)
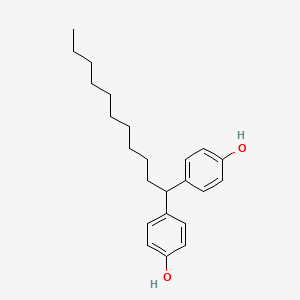
![2-[3-(4-Iodophenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione](/img/structure/B14740299.png)
